molecular formula C11H11N3S B2979171 [(naphthalen-1-yl)amino]thiourea CAS No. 13207-48-2

[(naphthalen-1-yl)amino]thiourea

Cat. No.: B2979171
CAS No.: 13207-48-2
M. Wt: 217.29
InChI Key: ZFWLQFOXJBCIEW-UHFFFAOYSA-N
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Description

[(Naphthalen-1-yl)amino]thiourea is an organic compound with the molecular formula C11H11N3S. It is a derivative of thiourea, where one of the hydrogen atoms is replaced by a naphthalen-1-yl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

[(Naphthalen-1-yl)amino]thiourea can be synthesized through a condensation reaction between naphthalen-1-ylamine and thiourea. The reaction typically occurs in an aqueous medium, where the amine reacts with carbon disulfide to form the thiourea derivative . The reaction conditions often involve mild temperatures and the use of catalysts to enhance the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high efficiency and purity. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, can further improve the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

[(Naphthalen-1-yl)amino]thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired product, but they generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include naphthalen-1-yl sulfoxides, naphthalen-1-yl thiols, and various substituted naphthalen-1-yl derivatives .

Scientific Research Applications

[(Naphthalen-1-yl)amino]thiourea has several scientific research applications:

Mechanism of Action

The mechanism of action of [(naphthalen-1-yl)amino]thiourea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular pathways involved in oxidative stress and apoptosis, leading to its potential therapeutic effects .

Comparison with Similar Compounds

[(Naphthalen-1-yl)amino]thiourea can be compared with other thiourea derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other thiourea derivatives.

Properties

IUPAC Name

(naphthalen-1-ylamino)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3S/c12-11(15)14-13-10-7-3-5-8-4-1-2-6-9(8)10/h1-7,13H,(H3,12,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFWLQFOXJBCIEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NNC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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